1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound “1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a type of triazole derivative . Triazole compounds are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazolo pyrazine derivatives involves several steps . The starting raw materials are readily available, and the synthesis route is simple . The method is favorable for industrial production as it does not produce a large quantity of byproducts .Molecular Structure Analysis
The molecular structure of triazolo pyrazine derivatives, including “this compound”, can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar triazolo pyrazine derivatives include adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . Other steps involve adding chlorobenzene and trifluoroacetic anhydride, heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid .Physical and Chemical Properties Analysis
Triazole compounds, including “this compound”, are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research has shown that enaminones, such as 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, can react with aminoheterocycles to yield various pyrazole derivatives. These derivatives can undergo cyclization to form pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, indicating the potential of these compounds in synthesizing novel heterocyclic structures (Almazroa et al., 2004).
Antitumor and Antimicrobial Activities
Compounds derived from reactions involving enaminones, including those similar to this compound, have shown significant antitumor and antimicrobial activities. These activities were evident in synthesized N-arylpyrazole-containing enaminones, which upon further chemical reactions, produced compounds with inhibitory effects comparable to standard drugs like 5-fluorouracil (Riyadh, 2011).
Synthesis of Pyrazolo[1,5-a]Pyrimidine-3-Carboxamides
Studies have demonstrated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from related compounds. The research highlights the versatility of these compounds in generating various substituted derivatives, emphasizing their potential utility in chemical synthesis (Drev et al., 2014).
Herbicidal Activity
Research on N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to this compound, has shown that these compounds possess excellent herbicidal activity. This finding indicates potential applications in agriculture for weed control and plant health management (Moran, 2003).
Mechanism of Action
Target of Action
The compound “1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a type of triazole compound . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .
Mode of Action
It’s known that triazole compounds interact with their targets, leading to changes in the biological system .
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
It’s known that triazole compounds can have various biological activities due to their ability to interact with different enzymes and receptors .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors . This allows them to interact with various biomolecules and participate in numerous biochemical reactions .
Molecular Mechanism
Triazole compounds are known to bind to various enzymes and receptors, which can lead to changes in gene expression and enzyme inhibition or activation .
Properties
IUPAC Name |
2-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O/c1-21-9(2-4-18-21)12(23)17-7-11-20-19-10-6-8(13(14,15)16)3-5-22(10)11/h2-6H,7H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRGFPGFKDGNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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